molecular formula C8H8ClNO3 B079502 Methyl 2-chloro-6-methoxyisonicotinate CAS No. 42521-10-8

Methyl 2-chloro-6-methoxyisonicotinate

Cat. No. B079502
CAS RN: 42521-10-8
M. Wt: 201.61 g/mol
InChI Key: DAPAXVAUEVRBGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions where specific conditions are required to obtain the desired product. For example, a study on the synthesis and characterization of a zinc(II) complex derived from a related ligand, showcasing the intricate steps and conditions necessary for such syntheses, highlights the complexity and precision required in chemical synthesis processes (Xiao Han et al., 2006).

Molecular Structure Analysis

Understanding the molecular structure of Methyl 2-chloro-6-methoxyisonicotinate involves analyzing its crystallographic data. Studies like those on the crystal structure of similar compounds provide insights into the arrangement of molecules, hydrogen bonding, and other structural characteristics (B. Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical behavior of Methyl 2-chloro-6-methoxyisonicotinate, including its reactivity and interaction with other compounds, is a critical aspect. For instance, the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene illustrate the complex reactions that similar compounds undergo, showing the potential for diverse chemical transformations (N. Smith & I. Stevens, 1979).

Scientific Research Applications

  • Ester Hydrolysis and Substituent Effects

    A study by Campbell et al. (1970) explored the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including Methyl 2-chloro-6-methoxyisonicotinate. They found that this compound hydrolyzes at about half the rate predicted from additive substituent effects, which was interpreted in terms of electronic interactions between the methoxy-group and ring nitrogen (Campbell et al., 1970).

  • Metabolism in Human and Rat Liver Microsomes

    Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including derivatives related to Methyl 2-chloro-6-methoxyisonicotinate, in human and rat liver microsomes. This study is crucial for understanding the potential toxicological and pharmacological properties of these compounds (Coleman et al., 2000).

  • Antibacterial Properties of Zinc Complexes

    Chohan et al. (2003) examined the antibacterial activity of Zinc complexes of benzothiazole-derived Schiff bases, which include derivatives related to Methyl 2-chloro-6-methoxyisonicotinate. This research contributes to the understanding of the antibacterial potential of these compounds (Chohan et al., 2003).

  • Synthesis of Haptens for Antibody Production

    Ten Hoeve et al. (1997) conducted synthetic studies to produce haptens containing dioxaphosphorinan methoxyacetic acid linker arms, which are related to Methyl 2-chloro-6-methoxyisonicotinate. These haptens were used for generating antibodies against organophosphate pesticides, demonstrating the compound's relevance in the field of biochemistry and immunology (Ten Hoeve et al., 1997).

Safety And Hazards

“Methyl 2-chloro-6-methoxyisonicotinate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-chloro-6-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAXVAUEVRBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537402
Record name Methyl 2-chloro-6-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-methoxyisonicotinate

CAS RN

42521-10-8
Record name Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42521-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloro-6-methoxy-isonicotinic acid (244 g, 1.30 mol) in methanol (2.5 L), H2SO4 (20 mL) is added. The mixture is stirred at reflux for 24 h before it is cooled to 0° C. The solid material is collected, washed with methanol (200 mL) and water (500 mL) and dried under HV to give 2-chloro-6-methoxy-isonicotinic acid methyl ester (165 g) as a white solid; LC-MS: tR=0.94 min, [M+1]+=201.89.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of dry methanol (2.2 mL, 53 mmol) in THF (200 mL) was added sodium hydride (2.12 g, 53 mmol) in portions under a stream of nitrogen. When gas evolution ceased, 2,6-dichloro-isonicotinic acid methyl ester (10.0 g, 48.5 mmol) was added. After stirring for 2 hours, the reaction was diluted with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (4×50 mL). The combined organics were washed with brine, dried over sodium sulfate, and concentrated to afford 2-chloro-6-methoxy-isonicotinic acid methyl ester.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Mix commercially available 2-chloro-6-methoxy-isonicotinic acid (17 g, 90.6 mmol), concentrated sulfuric acid (0.85 mL) in methanol (150 mL) and reflux overnight. Cool the mixture to room temperature, filter and dry the solid under vacuum to give the title compound (15.5 g). Concentrate filtrate and dilute with ethyl acetate (150 mL). Wash with sodium bicarbonate solution, water, dry (sodium sulfate) and concentrate to give additional title compound (1.7 g) (17.2 g, 93% combined yield).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Schmidt, MH Bolli, C Lescop… - … Process Research & …, 2016 - ACS Publications
A practical synthesis of S1P receptor 1 agonist ACT-334441 (1) through late-stage convergent coupling of two key intermediates is described. The first intermediate is 2-cyclopentyl-6-…
Number of citations: 8 pubs.acs.org
NI Howard, MVB Dias, F Peyrot, L Chen… - …, 2015 - Wiley Online Library
… Methyl 2-chloro-6-methoxyisonicotinate 19 was prepared … ,27 between methyl 2-chloro-6-methoxyisonicotinate 19 and 3-… 28 between methyl 2-chloro-6-methoxyisonicotinate 19 and 3-…
J Twilton, MR Johnson, V Sidana, MC Franke… - Nature, 2023 - nature.com
… Methyl 2-chloro-6-methoxyisonicotinate (100 g, 496 mmol) was weighed into a 500-ml Nalgene bottle and then transferred into a second 1-l Nalgene bottle containing a stir bar inside …
Number of citations: 7 www.nature.com
B Stepanovska Tanturovska, A Huwiler - Drugs of the Future, 2020 - access.portico.org
… (II) in the presence of NaOH at 70 C to give 2-chloro-6-methoxyisonicotinic acid (III), which upon esterification with MeOH using H2SO4 affords methyl 2-chloro-6-methoxyisonicotinate (…
Number of citations: 1 access.portico.org
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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